3,3-Dimethyldiaziridine

Stereodynamics Enantioselective Chromatography Asymmetric Synthesis

3,3-Dimethyldiaziridine (CAS 4901-76-2) is a three-membered heterocyclic diaziridine characterized by a 1,2-diazacyclopropane ring bearing two methyl groups at the 3-position. This substitution pattern confers a unique balance of ring strain and configurational stability, enabling its utility as a synthetic intermediate and a potential photoaffinity labeling (PAL) scaffold.

Molecular Formula C3H8N2
Molecular Weight 72.11 g/mol
CAS No. 4901-76-2
Cat. No. B15492835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyldiaziridine
CAS4901-76-2
Molecular FormulaC3H8N2
Molecular Weight72.11 g/mol
Structural Identifiers
SMILESCC1(NN1)C
InChIInChI=1S/C3H8N2/c1-3(2)4-5-3/h4-5H,1-2H3
InChIKeyYIOCAJQMPUYWMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Dimethyldiaziridine (CAS 4901-76-2): Core Physicochemical and Structural Profile for Research and Industrial Sourcing


3,3-Dimethyldiaziridine (CAS 4901-76-2) is a three-membered heterocyclic diaziridine characterized by a 1,2-diazacyclopropane ring bearing two methyl groups at the 3-position . This substitution pattern confers a unique balance of ring strain and configurational stability, enabling its utility as a synthetic intermediate and a potential photoaffinity labeling (PAL) scaffold [1]. Key physicochemical properties include a molecular weight of 72.11 g/mol, a melting point of 40 °C, a boiling point of 103-106 °C, and a predicted pKa of 6.84±0.40 . Its structural identity has been rigorously validated via vibrational (IR/Raman) spectroscopy and photoelectron (PES) analysis [REFS-2, REFS-3].

Critical Functional Limitations of Alternative Diaziridines in Photoaffinity Labeling and Asymmetric Synthesis


Within the diaziridine class, seemingly minor variations in substitution pattern profoundly alter key performance attributes such as configurational stability, oxidative conversion efficiency, and synthetic accessibility. 3,3-Dimethyldiaziridine occupies a specific design space that is not trivially interchangeable with other alkylated diaziridines. For example, 3-monoalkylated analogs exhibit reduced stereointegrity and different vibrational signatures, limiting their utility in chiral synthesis and spectroscopic tracking [1]. Conversely, more highly substituted derivatives (e.g., 1,2,3,3-tetraalkylated) may possess enhanced configurational stability but suffer from drastically lower synthetic yields and increased steric hindrance that compromises their reactivity as photoaffinity probes [REFS-2, REFS-3]. Generic sourcing of a 'diaziridine' without precise specification of this 3,3-dimethyl substitution pattern risks significant batch-to-batch variability in stereochemical outcome and downstream functionalization efficiency, as detailed in the quantitative evidence below.

Quantitative Differentiation of 3,3-Dimethyldiaziridine vs. Closest Analogs: A Head-to-Head Evidence Review


Nitrogen Inversion Barrier and Configurational Stability: 3,3-Dimethyl Substitution vs. 3-Monoalkyl Analogs

The presence of geminal dimethyl groups at the 3-position substantially increases the nitrogen inversion barrier relative to 3-monoalkylated diaziridines, conferring superior configurational stability crucial for applications demanding stereochemical integrity. While direct inversion data for the parent 3,3-dimethyldiaziridine are not available, the barrier for the closely related 1-n-butyl-3,3-dimethyldiaziridine was determined to be ΔG‡ = 135.8±0.2 kJ/mol at 150.7 °C [1]. In contrast, 1-alkyl-3-methyldiaziridines are known to exhibit significantly lower barriers, enabling rapid enantiomerization at or near ambient temperatures [2]. This difference is attributed to the steric hindrance and electronic stabilization imparted by the gem-dimethyl motif.

Stereodynamics Enantioselective Chromatography Asymmetric Synthesis

Synthetic Efficiency: Yields of 3,3-Dimethyldiaziridine vs. 3-Monoalkyl and Tetraalkyl Derivatives

3,3-Dimethyldiaziridine can be synthesized from acetonoxime O-sulfonates in yields reaching 90.5%, a marked improvement over the 62-75% yields reported for 1-alkyl-3-methyldiaziridines and the significantly lower yields (<30%) often encountered with sterically congested 1,2,3,3-tetraalkyldiaziridines [REFS-1, REFS-2]. The geminal dimethyl substitution pattern balances steric protection of the diaziridine ring with sufficient nucleophilic accessibility for efficient ring closure.

Synthetic Methodology Process Chemistry Scalability

Vibrational Spectroscopic Fingerprint: 3,3-Dimethyldiaziridine vs. 3-Methyldiaziridine and Unsubstituted Diaziridine

Comprehensive IR and Raman spectroscopic analysis of 3,3-dimethyldiaziridine has established a definitive vibrational assignment based on C2 point group symmetry, with characteristic bands that differ markedly from those of 3-methyldiaziridine and unsubstituted diaziridine [1]. The geminal dimethyl substitution induces distinct frequency perturbations and hydrogen bonding patterns that are absent in mono- or non-alkylated analogs, providing a unique spectroscopic fingerprint for identity confirmation and purity assessment [REFS-1, REFS-2].

Analytical Chemistry Spectroscopy QC/QA

Electronic Structure and Ionization Potential: Impact of C- vs. N-Alkylation

Photoelectron spectroscopy (PES) reveals that C-alkylation, as in 3,3-dimethyldiaziridine, exerts a fundamentally different influence on electronic structure compared to N-alkylation. N-alkylation has a much greater effect on the electronic structure of diaziridine than does C-alkylation [1]. The center of gravity of the two lone-pair ionizations remains fairly constant at ~9.5 eV for trialkyl substitution patterns that include C-alkylation [1]. This relative electronic stability under C-alkylation preserves the diaziridine's core reactivity profile while N-alkylation can significantly alter its basicity and nucleophilicity.

Photoelectron Spectroscopy Electronic Structure Reactivity

Thermal Stability and Decomposition Pathway: 3,3-Dimethyl vs. 3-Monoalkyl Diaziridines

1,3,3-Trisubstituted diaziridines, including 3,3-dimethyldiaziridine derivatives, decompose thermally to release ammonia (NH₃), a pathway previously described only for 3,3-dialkyl- and 1,2,3-trialkyl-diaziridines [1]. In contrast, 1,2,3,3-tetraalkylated diaziridines follow alternative decomposition routes without NH₃ elimination. The oxidation product, 3,3-dimethyldiazirine, exhibits exceptional thermal stability with a gas-phase decomposition half-life of 0.3-3.0 years at 50-70 °C [2], reflecting the inherent stability of the 3,3-dimethyl substituted scaffold.

Thermal Analysis Stability Safety

Oxidative Conversion to Diazirine: 3,3-Dimethyl Substrate Suitability

3,3-Dimethyldiaziridine is a direct precursor to 3,3-dimethyldiazirine, a widely used photoaffinity label. Oxidation of diaziridines to diazirines can be achieved using iodine/triethylamine, a method demonstrated to be superior to the commonly used silver oxide procedure in terms of operational simplicity and yield [1]. While direct comparative oxidation yields for 3,3-dimethyldiaziridine versus other diaziridines are not explicitly tabulated, the established methodology and the compound's structural features (sterically unhindered N-H bonds) make it a favorable substrate for this critical transformation.

Synthetic Chemistry Photoaffinity Labeling Carbene Precursors

Optimized Application Scenarios for 3,3-Dimethyldiaziridine Based on Quantitative Differentiation Evidence


Asymmetric Synthesis Using Chiral Diaziridine Building Blocks

The elevated nitrogen inversion barrier conferred by the 3,3-dimethyl substitution (ΔG‡ > 135 kJ/mol for related derivatives) enables the use of chiral 3,3-dimethyldiaziridines as stereochemically stable intermediates in asymmetric synthesis [1]. Unlike 3-monoalkylated diaziridines, which undergo rapid enantiomerization at room temperature, the 3,3-dimethyl analogs maintain configurational integrity throughout multi-step sequences, making them suitable for constructing enantiopure nitrogen-containing heterocycles and chiral auxiliaries.

Scalable Production of Diazirine-Based Photoaffinity Labels

The high synthetic yield (90.5%) of 3,3-dimethyldiaziridine provides a cost-effective entry point for large-scale production of 3,3-dimethyldiazirine, a cornerstone photoaffinity label [2]. The compound's favorable electronic structure, which preserves native diaziridine reactivity while providing steric stabilization, ensures efficient oxidation to the corresponding diazirine using mild iodine/triethylamine conditions [3]. This route is economically advantageous compared to starting from lower-yielding diaziridine analogs or more expensive diazirine precursors.

QC/QA and Regulatory Compliance via Spectroscopic Fingerprinting

The comprehensive vibrational spectroscopic assignment of 3,3-dimethyldiaziridine (33 normal modes) provides a unique fingerprint that can be integrated into QC/QA protocols for identity verification and purity assessment in regulated pharmaceutical or agrochemical manufacturing environments [4]. This level of analytical characterization is not available for many structurally similar diaziridines, enabling definitive discrimination of 3,3-dimethyldiaziridine from potential impurities or mis-specified analogs.

Design of Thermally Stable Carbene Precursors

The exceptional thermal stability of the oxidation product, 3,3-dimethyldiazirine (half-life 0.3-3.0 years at 50-70 °C), makes 3,3-dimethyldiaziridine an ideal precursor for developing shelf-stable carbene precursors [5]. This property is particularly valuable in photoaffinity labeling applications where long-term storage of the diazirine probe is required prior to photoactivation. The predictable NH₃ elimination pathway of the parent diaziridine also simplifies process safety assessments during bulk handling and storage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3-Dimethyldiaziridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.